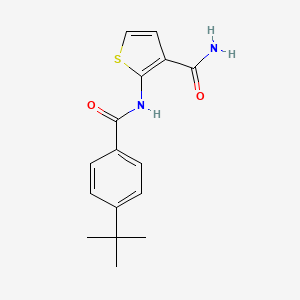

2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide” is a chemical compound that belongs to the class of organic compounds known as thiophenes . Thiophenes are compounds containing a ring made up of one sulfur atom and four carbon atoms . They are aromatic and have a wide range of applications, including in the pharmaceutical industry, the materials science industry, and more .

Molecular Structure Analysis

The molecular structure of “2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide” would be characterized by spectroscopic methods such as 1H-NMR and 13C-NMR . These methods are commonly used to determine the structure of organic compounds .Applications De Recherche Scientifique

Anti-Inflammatory Activity

Compounds similar to “2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide” have been synthesized and evaluated for in vivo anti-inflammatory activity . These compounds exhibited promising anti-inflammatory activity within 9 to 12 hours, with the percentage of inhibition values ranging from 54.239 to 39.021% .

Docking Studies

In addition to experimental results, in silico docking studies have been used as a tool to verify and expand the experimental outcomes . This allows researchers to understand the interaction of these compounds with biological targets.

Broad Spectrum of Biological Activities

The amide derivatives were associated with a broad spectrum of biological activities including anti-inflammatory, antidegenerative, antiplatelet, anticancer, antimicrobial, urokinase inhibitor, antituberculosis, anticonvulsant, insecticide, and antitumor .

Synthesis of New Derivatives

A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid . This synthesis process resulted in excellent yields.

Reactions at the Benzylic Position

Compounds similar to “2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide” can undergo reactions at the benzylic position . These reactions include free radical bromination and nucleophilic substitution .

Synthesis of Carbazole Moieties

Practical syntheses of compounds containing carbazole moieties would benefit not only olefin polymerization but also electrochemistry . This indicates that “2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide” could potentially be used in these areas.

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-tert-butylbenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-16(2,3)11-6-4-10(5-7-11)14(20)18-15-12(13(17)19)8-9-21-15/h4-9H,1-3H3,(H2,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCUBPZWPIQNNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2375506.png)

![Ethyl 4-(5-methylfuran-2-yl)-2-[[2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2375513.png)

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide](/img/structure/B2375517.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2375518.png)

![2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![2-Cyclopentylsulfanyl-1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2375521.png)

![5-chloro-N-({2-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2375528.png)

![N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride](/img/structure/B2375529.png)